tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Structural Classification and Nomenclature of Azabicycloalkanes
Azabicycloalkanes are bicyclic structures containing at least one nitrogen atom within their fused ring systems. The IUPAC nomenclature for these compounds follows the bicyclo[m.n.p] convention, where m, n, and p denote the number of carbon atoms in each bridge. For this compound, the bicyclo[3.1.0]hexane framework consists of a six-membered ring system with bridges of three, one, and zero carbons (Figure 1). The nitrogen atom occupies position 3, while fluorine atoms are located at the 6,6-positions, and the Boc group is esterified to the nitrogen.
Table 1: Key Structural Features of this compound
The stereochemistry of the bicyclic system is critical. The cis or trans arrangement of substituents influences the compound’s conformational stability and reactivity. For example, the tert-butyl group’s steric bulk enhances kinetic stability, while the electron-withdrawing fluorine atoms modulate the nitrogen’s basicity.
Historical Context of Difluorinated Bicyclic Compounds in Organic Chemistry
Difluorinated bicyclic compounds emerged as significant targets in the late 20th century, driven by fluorine’s unique electronic effects and metabolic stability in pharmaceuticals. Early syntheses relied on multistep sequences involving cycloadditions or ring-closing metathesis. A breakthrough occurred with the development of photochemical [2π + 2σ] cycloadditions, enabling efficient access to strained bicyclic frameworks like bicyclo[3.1.0]hexanes.
Table 2: Milestones in Difluorinated Bicyclic Compound Synthesis
The introduction of this compound reflects broader trends in fluorination chemistry. The 6,6-difluoro motif stabilizes the bicyclic system through a combination of inductive effects and steric hindrance, while the Boc group simplifies handling during synthetic workflows. Recent advances in single-electron oxidation strategies, as demonstrated by Fu et al., have further expanded the accessibility of such structures.
The compound’s utility extends to fragment-based drug discovery, where its rigid scaffold serves as a three-dimensional template for probing protein binding sites. Additionally, its fluorinated structure is advantageous in positron emission tomography (PET) tracer development, leveraging fluorine-18 isotopes for imaging applications.
Properties
IUPAC Name |
tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13-4-6-7(5-13)10(6,11)12/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRUDDUMTGFTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Construction via Cyclopropanation
The azabicyclo[3.1.0]hexane skeleton is central to the target compound. A common approach involves intramolecular cyclopropanation of pyrrolidine derivatives. For example, WO2007075790A1 describes the synthesis of analogous 6,6-dimethyl-3-azabicyclo[3.1.0]hexane compounds through a rhodium-catalyzed cyclopropanation. Although this patent focuses on dimethyl derivatives, the methodology can be adapted for difluoro analogs:
- Substrate Preparation : A pyrrolidine precursor with allylic substituents is treated with diazo compounds (e.g., ethyl diazoacetate) in the presence of Rh(II) catalysts.
- Cyclopropanation : The catalyst facilitates [2+1] cycloaddition, forming the bicyclo[3.1.0]hexane core.
- Fluorination : Post-cyclopropanation fluorination using agents like DAST (diethylaminosulfur trifluoride) introduces the 6,6-difluoro groups.
Key Reaction Parameters :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65–75% | |
| Fluorination | DAST, -78°C to 0°C | 50–60% |
Direct Fluorination of Preformed Bicyclic Amines
An alternative route involves fluorinating a preassembled azabicyclo[3.1.0]hexane intermediate. This method avoids the challenges of late-stage cyclopropanation. Ambeed (search result) highlights the use of zinc and ammonium chloride for reductive amination, which could be adapted for intermediate synthesis:
- Synthesis of 3-azabicyclo[3.1.0]hexane : A piperazine derivative undergoes reductive cyclization using Zn/NH₄Cl in tetrahydrofuran (THF).
- Difluorination : The unsubstituted bicyclic amine is treated with XeF₂ or Selectfluor under acidic conditions to install the 6,6-difluoro motif.
- Boc Protection : The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine.
Optimization Insights :
- Fluorination efficiency depends on the electrophilicity of the fluorinating agent and reaction temperature.
- Boc protection typically proceeds in >85% yield under mild conditions.
Resolution of Enantiomers via Chiral Auxiliaries
The azabicyclo[3.1.0]hexane core may exist as enantiomers due to its rigid structure. WO2007075790A1 details the use of L-tartaric acid for resolving racemic mixtures of similar compounds. For the target molecule:
- Racemic Synthesis : Prepare the racemic Boc-protected amine via methods above.
- Salt Formation : Treat with L-tartaric acid in ethanol to precipitate diastereomeric salts.
- Recrystallization : Isolate the desired enantiomer through iterative crystallization.
Critical Factors :
- Solvent polarity significantly impacts salt solubility and separation efficiency.
- Enantiomeric excess (ee) >98% achievable with optimized protocols.
Chemical Reactions Analysis
tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique bicyclic structure characterized by the presence of two fluorine atoms and a tert-butyl ester group. Its molecular formula is , and it has been identified for its potential utility in drug development and synthetic chemistry.
Scientific Research Applications
1. Medicinal Chemistry
tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting neurological pathways. The fluorinated structure enhances the compound's binding affinity to specific receptors, which is essential for developing drugs that modulate neurological functions.
Case Study:
In a study exploring new treatments for neurodegenerative diseases, researchers synthesized derivatives of this compound to evaluate their efficacy in modulating neurotransmitter activity. The findings indicated that certain derivatives exhibited improved potency compared to existing treatments.
2. Organic Synthesis
This compound acts as an intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to create novel compounds efficiently, facilitating advancements in material science and drug discovery.
Data Table: Organic Synthesis Applications
| Application Area | Description |
|---|---|
| Drug Development | Intermediate for synthesizing bioactive molecules |
| Material Science | Modifies properties of polymers for coatings |
| Agrochemicals | Potential use in formulating effective pesticides |
3. Biological Studies
Researchers utilize this compound to investigate the effects of fluorinated bicyclic structures on biological systems. This research provides insights into drug design and the biological implications of fluorination.
Case Study:
A biological study assessed the impact of this compound on enzyme activity in vitro, revealing that its fluorine atoms significantly influenced enzyme-substrate interactions, leading to altered metabolic pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate and its analogs:
Structural and Electronic Comparisons
- Fluorine vs. Bromine, being bulkier and less electronegative, serves as a versatile handle for cross-coupling reactions but may reduce solubility .
- Hydroxyl vs. Fluorine : The 6-hydroxy compound’s –OH group increases hydrogen bonding capacity, whereas fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing adjacent carbocations in synthetic intermediates .
Biological Activity
tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2129647-30-7) is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHFNO, with a molecular weight of 219.23 g/mol. Its structure features a bicyclic framework that is essential for its biological activity.
Research indicates that compounds with the 3-azabicyclo[3.1.0]hexane moiety exhibit various biological effects, including:
- Opioid Receptor Antagonism : Compounds similar to tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane have been shown to act as antagonists at opioid receptors, which could be useful in pain management and addiction treatment .
- Histone Deacetylase Inhibition : The compound may also exhibit histone deacetylase inhibitory activity, which is relevant in cancer therapy as it can affect gene expression linked to cell cycle regulation and apoptosis .
In Vitro Studies
In vitro studies have demonstrated that derivatives of the azabicyclo structure can influence cellular pathways related to cancer progression and inflammation. For instance:
- Cell Proliferation : Compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis .
- Antinociceptive Effects : Research indicates that certain derivatives can block morphine-induced antinociception, suggesting a potential role in pain management without the addictive properties associated with opioids .
Case Studies
Several studies provide insights into the biological activities of related compounds:
- A study on spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane found significant antitumor activity in mouse models when tested against specific cancer types .
- Another investigation revealed that compounds with this bicyclic structure could suppress inflammatory responses in vitro, indicating potential applications in treating inflammatory diseases .
Data Summary
The following table summarizes key properties and biological activities associated with this compound and related compounds.
| Property/Activity | Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 219.23 g/mol |
| Opioid Receptor Antagonism | Yes (potential for pain management) |
| Histone Deacetylase Inhibition | Yes (relevant for cancer therapy) |
| Antinociceptive Effects | Yes (blocks morphine-induced effects) |
| Anti-inflammatory Activity | Yes (suppression observed in vitro) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis of bicyclic azabicyclo carboxylates typically involves cyclization reactions followed by protection/deprotection steps. For example, tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate is synthesized via Na₂CO₃-mediated Boc protection of the amine group in a THF/water mixture, achieving 92% yield . For fluorinated derivatives like the 6,6-difluoro analog, fluorination agents (e.g., DAST or Deoxo-Fluor) would be introduced post-cyclization. Reaction optimization should focus on solvent polarity (e.g., THF vs. DCM), temperature (0°C to room temperature), and stoichiometry of fluorinating agents to minimize side reactions.
Q. How can NMR spectroscopy distinguish between stereoisomers of this bicyclic compound?
- Methodological Answer : The rigid bicyclo[3.1.0]hexane scaffold imposes distinct dihedral angles, leading to characteristic splitting patterns in and NMR. For example, axial vs. equatorial fluorine substituents in the 6,6-difluoro moiety will split proton signals from adjacent bridgehead hydrogens. -NMR is critical for confirming fluorine substitution patterns, with chemical shifts typically ranging between -150 to -200 ppm for CF₂ groups .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The tert-butyl carbamate group is hydrolytically sensitive under acidic or basic conditions. Long-term storage requires anhydrous environments (e.g., sealed vials with molecular sieves) at 2–8°C in the dark to prevent photodegradation . Purity should be monitored via HPLC, as decomposition products (e.g., free amine or carboxylic acid derivatives) may form over time.
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing fluorinated azabicyclo compounds?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states for fluorination and cyclization steps. For instance, ICReDD’s reaction path search methods use computed activation energies to identify optimal fluorination agents and solvents, reducing trial-and-error experimentation . Computational docking studies also predict steric and electronic effects of the 6,6-difluoro group on enzyme binding in biological applications .
Q. What strategies resolve contradictions in stereochemical outcomes during bicyclohexane synthesis?
- Methodological Answer : Competing stereochemical pathways (e.g., endo vs. exo cyclization) may arise due to solvent polarity or catalyst choice. Chiral HPLC or X-ray crystallography can confirm absolute configurations. For example, (1R,5S,6R)-configured analogs are resolved using chiral columns with heptane/isopropanol gradients . Kinetic vs. thermodynamic control should be assessed via time-resolved reaction monitoring.
Q. How does the 6,6-difluoro substitution influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electronegativity alters electron density at the bridgehead, affecting catalytic cycles. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ may be less effective due to fluorine’s strong electron-withdrawing effects. Alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligand) or microwave-assisted heating can improve coupling efficiency . -NMR tracks fluorine retention during reactions.
Q. What analytical techniques reconcile discrepancies in reported synthetic yields for similar azabicyclo carboxylates?
- Methodological Answer : Yield variations often stem from impurities in starting materials or incomplete Boc protection. LC-MS and GC-MS can identify byproducts (e.g., unreacted amine or over-fluorinated species). For example, RuO₂/NaIO₄-mediated oxidations in azabicyclo systems require strict control of stoichiometry to avoid over-oxidation to ketones . Reproducibility is enhanced by standardized workup protocols (e.g., EtOAC extraction followed by MgSO₄ drying).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
